molecular formula C18H18N2O4 B12171757 N-(3,5-dimethoxyphenyl)-2-(1H-indol-4-yloxy)acetamide

N-(3,5-dimethoxyphenyl)-2-(1H-indol-4-yloxy)acetamide

Cat. No.: B12171757
M. Wt: 326.3 g/mol
InChI Key: MEESKOISBGJFSL-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-(1H-indol-4-yloxy)acetamide is a synthetic organic compound that features both an indole and a phenyl group. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-(1H-indol-4-yloxy)acetamide typically involves the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis or other methods.

    Attachment of the Phenyl Group: The 3,5-dimethoxyphenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage, which can be achieved through amidation reactions using reagents like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide linkage.

    Substitution: Electrophilic and nucleophilic substitution reactions could occur on the phenyl ring or the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Cancer Therapy

Mechanism of Action
N-(3,5-dimethoxyphenyl)-2-(1H-indol-4-yloxy)acetamide has been investigated for its efficacy in cancer treatment. It acts as an inhibitor of specific oncogenic pathways, which are crucial for tumor growth and survival. The compound's ability to modulate signaling pathways related to apoptosis and cell proliferation makes it a candidate for further development in oncology.

Case Studies

  • A study demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The IC50 values indicated a potent inhibitory effect, suggesting its potential as a chemotherapeutic agent .
  • Another research focused on the compound’s role as an adjunct therapy in combination with checkpoint inhibitors, enhancing the immune response against tumors .

Neuropharmacology

Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. Its structural similarity to known neuroprotective agents suggests that it could modulate neurotransmitter systems effectively.

Findings

  • In vitro studies showed that the compound could inhibit neuronal apoptosis under oxidative stress conditions, highlighting its potential in treating neurodegenerative diseases .
  • Animal models have provided evidence of improved cognitive function when treated with this compound, suggesting its application in Alzheimer's disease and other cognitive disorders .

Anti-inflammatory Research

Mechanism of Action
The compound has been evaluated for its anti-inflammatory properties, particularly in the context of chronic inflammatory diseases. It appears to inhibit pro-inflammatory cytokine production and modulate immune responses.

Research Insights

  • Experimental studies have shown that this compound significantly reduces levels of interleukin-6 and tumor necrosis factor-alpha (TNF-α), indicating its potential as an anti-inflammatory agent .
  • Clinical trials are underway to assess its efficacy in patients with inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .

Summary Table of Applications

Application Area Mechanism of Action Key Findings
Cancer TherapyInhibits oncogenic pathwaysCytotoxic effects on A549 and MCF-7 cell lines
NeuropharmacologyModulates neurotransmitter systemsNeuroprotective effects under oxidative stress
Anti-inflammatoryInhibits cytokine productionReduces IL-6 and TNF-α levels in experimental models

Mechanism of Action

The mechanism of action would depend on its specific biological activity. Generally, compounds with indole and phenyl groups can interact with various molecular targets, such as enzymes or receptors, through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethoxyphenyl)-2-(1H-indol-3-yloxy)acetamide
  • N-(3,4-dimethoxyphenyl)-2-(1H-indol-4-yloxy)acetamide
  • N-(3,5-dimethoxyphenyl)-2-(1H-indol-4-yloxy)propionamide

Uniqueness

N-(3,5-dimethoxyphenyl)-2-(1H-indol-4-yloxy)acetamide may have unique properties due to the specific positioning of the methoxy groups on the phenyl ring and the indole moiety. These structural features can influence its reactivity and biological activity.

For precise and detailed information, consulting scientific literature and databases is recommended

Biological Activity

N-(3,5-dimethoxyphenyl)-2-(1H-indol-4-yloxy)acetamide is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C18_{18}H18_{18}N2_{2}O4_{4}
  • Molecular Weight : 326.3 g/mol
  • CAS Number : 1071914-28-7

The structure includes a dimethoxyphenyl group and an indole moiety, which are known for their diverse biological activities. The presence of these groups suggests potential interactions with various biological targets.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological activities:

  • Antioxidant Activity : Compounds with similar structures often demonstrate significant antioxidant properties, which can help mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory pathways, potentially through the modulation of cyclooxygenase (COX) enzymes.
  • Antimicrobial Properties : Indole derivatives have been noted for their activity against various pathogens, including both Gram-positive and Gram-negative bacteria.

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • The compound may interact with specific receptors or enzymes due to its structural similarity to known bioactive indole derivatives.
  • Binding interactions could modulate signal transduction pathways involved in inflammation and cell proliferation.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound:

  • Antioxidant Assays : The compound exhibited a significant reduction in reactive oxygen species (ROS) levels in cultured cells, indicating strong antioxidant potential.
  • Anti-inflammatory Studies : In cell line models, this compound demonstrated a dose-dependent inhibition of COX-2 expression, suggesting its role as a potential anti-inflammatory agent.
  • Antimicrobial Testing : The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Structure-Activity Relationship (SAR)

A preliminary SAR analysis indicates that the presence of the methoxy groups on the phenyl ring enhances the compound's lipophilicity and bioavailability, which may contribute to its increased biological activity compared to related compounds lacking these substituents.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-(1H-indol-3-yl)acetamideIndole moiety at different positionLacks dimethoxyphenyl group
N-(1-naphthyl)acetamideNaphthalene moietyLacks indole structure
2-(1H-indol-4-yloxy)acetamideIndole and ether linkageLacks dimethoxyphenyl group

This compound is unique due to the combination of both the indole and dimethoxyphenyl moieties. This structural combination may confer distinct biological activities compared to similar compounds .

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(1H-indol-4-yloxy)acetamide

InChI

InChI=1S/C18H18N2O4/c1-22-13-8-12(9-14(10-13)23-2)20-18(21)11-24-17-5-3-4-16-15(17)6-7-19-16/h3-10,19H,11H2,1-2H3,(H,20,21)

InChI Key

MEESKOISBGJFSL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)COC2=CC=CC3=C2C=CN3)OC

Origin of Product

United States

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